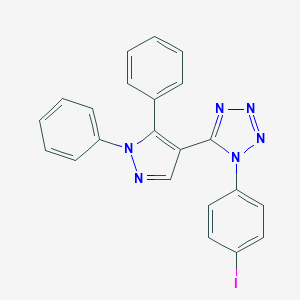

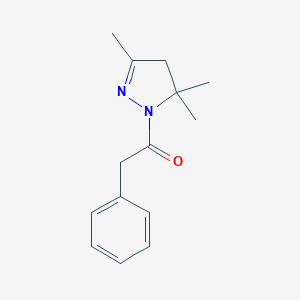

![molecular formula C14H19NO5S B258269 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

作用機序

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor works by inhibiting the activity of the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, which is responsible for the catabolism of tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment promote immune tolerance and suppress the activity of immune cells, allowing cancer cells to evade immune surveillance. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor blocks the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid-mediated tryptophan degradation, thereby restoring the immune response against cancer cells.

Biochemical and Physiological Effects

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been found to enhance the activity of immune cells, including T cells, natural killer cells, and dendritic cells, and promote the production of pro-inflammatory cytokines. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has also been shown to inhibit the growth and metastasis of various cancer types, including melanoma, breast cancer, and lung cancer.

実験室実験の利点と制限

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has several advantages for lab experiments, including its high potency and specificity for the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, as well as its stability and solubility in aqueous solutions. However, the compound has some limitations, including its relatively high cost and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

For 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other immunotherapeutic agents.

合成法

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor is synthesized through the condensation of 4,5-dimethyl-2-thiophenecarboxylic acid with isopropyl chloroformate, followed by the coupling reaction with 3-amino-4-(aminocarbonyl) butanoic acid. The final product is obtained through the hydrolysis of the isopropyl ester group.

科学的研究の応用

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The compound works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid), which plays a crucial role in immune regulation and tolerance.

特性

製品名 |

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid |

|---|---|

分子式 |

C14H19NO5S |

分子量 |

313.37 g/mol |

IUPAC名 |

4-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H19NO5S/c1-7(2)20-14(19)12-8(3)9(4)21-13(12)15-10(16)5-6-11(17)18/h7H,5-6H2,1-4H3,(H,15,16)(H,17,18) |

InChIキー |

GJNSPFKUZLXGNR-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |

正規SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

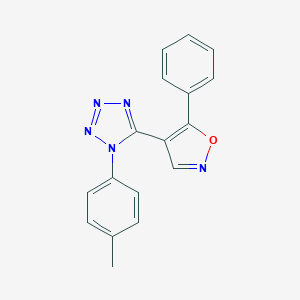

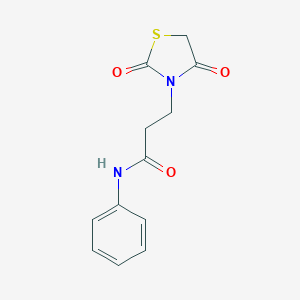

![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)

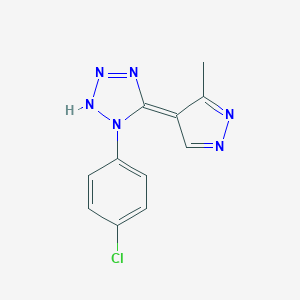

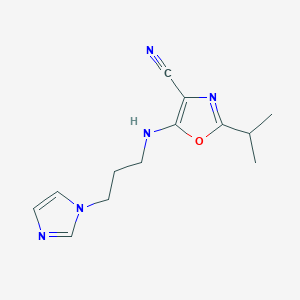

![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)

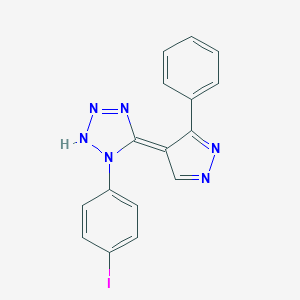

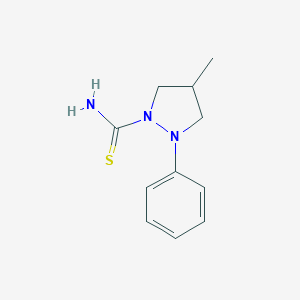

![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)

![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)

![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)

![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)